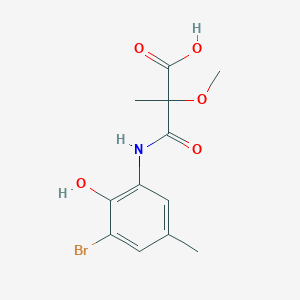![molecular formula C20H19N3O3 B7048330 1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7048330.png)
1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of Benzimidazole to Phenyl Ring: The benzimidazole is then linked to a phenyl ring through a methyl bridge, often using a Friedel-Crafts alkylation reaction.
Formation of Carbamoyl Group: The phenyl ring is further functionalized with a carbamoyl group, typically through a reaction with isocyanates.
Cyclobutane Ring Formation: The final step involves the formation of the cyclobutane ring, which is achieved through a cyclization reaction under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancers.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The benzimidazole moiety can bind to DNA, enzymes, and receptors, disrupting their normal function.
Pathways Involved: The compound may inhibit DNA synthesis, interfere with enzyme activity, or block receptor signaling pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and exhibit similar pharmacological activities.
Cyclobutane Derivatives: Compounds containing cyclobutane rings, such as cyclobutane carboxylic acid, have different chemical properties but may share some reactivity patterns.
Uniqueness
1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid is unique due to its combination of a benzimidazole moiety with a cyclobutane ring, providing a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
1-[[4-(benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(20(19(25)26)10-3-11-20)22-15-8-6-14(7-9-15)12-23-13-21-16-4-1-2-5-17(16)23/h1-2,4-9,13H,3,10-12H2,(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVPKOKXNPMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NC2=CC=C(C=C2)CN3C=NC4=CC=CC=C43)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-(2-Chlorothiophene-3-carbonyl)morpholin-2-yl]methyl-methylsulfonylamino]acetic acid](/img/structure/B7048248.png)
![1-[4-[(4-Aminoquinazolin-2-yl)methyl]piperazine-1-carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B7048255.png)
![1-[4-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]cyclopent-3-ene-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7048260.png)
![1-[4-[(4-Chlorophenyl)carbamoyl]-1,4-diazepane-1-carbonyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B7048262.png)
![1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7048266.png)
![3-[(7-chloro-1H-indazol-3-yl)amino]-2-methoxy-2-methyl-3-oxopropanoic acid](/img/structure/B7048271.png)
![2-[(3-Bromo-2-hydroxy-5-methylphenyl)carbamoyl]-3,3-dimethylbutanoic acid](/img/structure/B7048279.png)

![1-[3-(3,5-Dimethoxyanilino)piperidine-1-carbonyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B7048289.png)
![3-[[1-(3,4-Dichlorophenyl)-2-oxopyrrolidin-3-yl]amino]-2-methoxy-2-methyl-3-oxopropanoic acid](/img/structure/B7048292.png)
![2-[4-(8-hydroxy-4-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetic acid](/img/structure/B7048307.png)
![1-[[(2S,4S)-4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]methyl-methylcarbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7048310.png)
![2-Methoxy-2-methyl-3-oxo-3-[4-(4-propan-2-ylphenoxy)piperidin-1-yl]propanoic acid](/img/structure/B7048333.png)
![2-[[3-(2-Pyrazol-1-ylpropanoylamino)phenyl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7048346.png)
